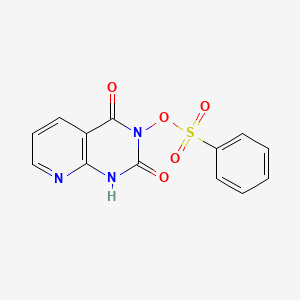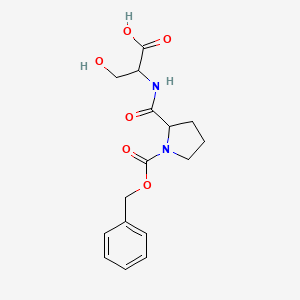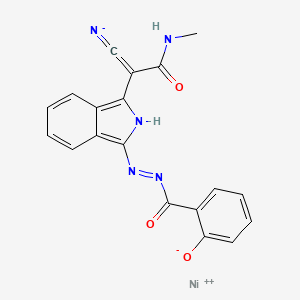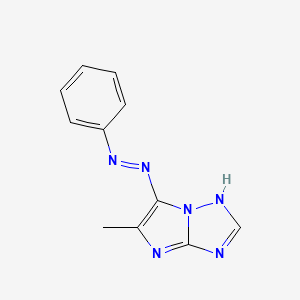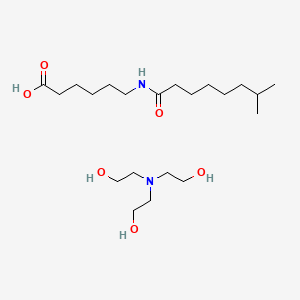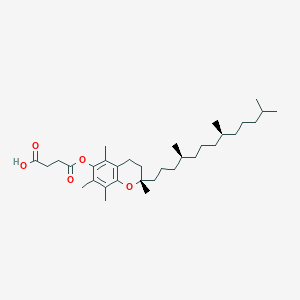
alpha-Tocopherol succinate, DL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Tocopherol succinate, DL-, also known as DL-alpha-tocopheryl hydrogen succinate, is a synthetic form of vitamin E. It is an ester of alpha-tocopherol and succinic acid, designed to enhance the stability and bioavailability of vitamin E. This compound is widely used in dietary supplements, pharmaceuticals, and cosmetics due to its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol succinate, DL-, is synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the following steps:
Esterification Reaction: Alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 50-70°C for several hours.
Purification: The product is purified through recrystallization or chromatography to obtain pure alpha-tocopherol succinate, DL-.
Industrial Production Methods
In industrial settings, the production of alpha-tocopherol succinate, DL-, involves large-scale esterification processes. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Alpha-Tocopherol succinate, DL-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone.
Hydrolysis: The ester bond can be hydrolyzed to release alpha-tocopherol and succinic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone.
Hydrolysis: Alpha-tocopherol and succinic acid.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
科学研究应用
Alpha-Tocopherol succinate, DL-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the formulation of dietary supplements and cosmetic products for its antioxidant properties.
作用机制
Alpha-Tocopherol succinate, DL-, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. The compound also modulates signaling pathways involved in cell proliferation and apoptosis. Key molecular targets include:
Reactive Oxygen Species (ROS): Neutralizes ROS to prevent cellular damage.
Apoptotic Pathways: Activates caspases and other apoptotic proteins to induce cell death in cancer cells.
相似化合物的比较
Alpha-Tocopherol succinate, DL-, is compared with other vitamin E derivatives such as:
Alpha-Tocopherol: The natural form of vitamin E, less stable than its succinate ester.
Alpha-Tocopheryl Acetate: Another esterified form, used for its stability and bioavailability.
Alpha-Tocopheryl Phosphate: A water-soluble derivative with unique applications in aqueous formulations.
Alpha-Tocopherol succinate, DL-, is unique due to its enhanced stability and bioavailability, making it a preferred choice in various applications.
属性
CAS 编号 |
47801-19-4 |
|---|---|
分子式 |
C33H54O5 |
分子量 |
530.8 g/mol |
IUPAC 名称 |
4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1 |
InChI 键 |
IELOKBJPULMYRW-IKTKBOKFSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


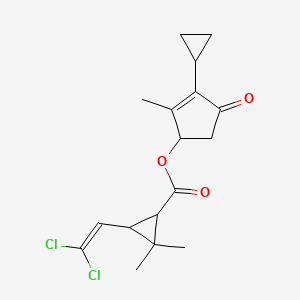
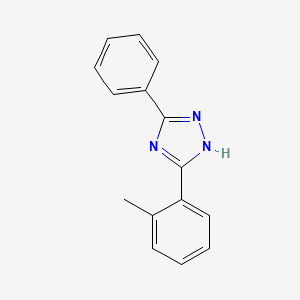
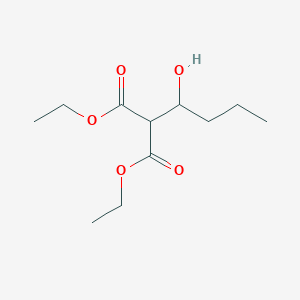
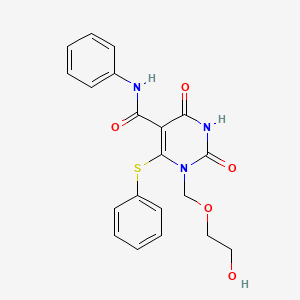
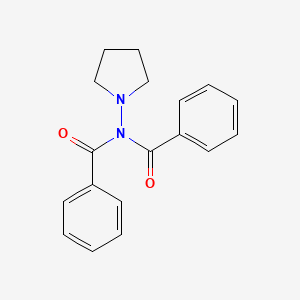
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
